molecular formula C17H26O4 B12692330 Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate CAS No. 85665-70-9

Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate

Cat. No.: B12692330
CAS No.: 85665-70-9
M. Wt: 294.4 g/mol
InChI Key: ZTVHSXBMFVUOBU-UHFFFAOYSA-N
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Description

Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate is a malonic acid derivative where the central carbon bears a substituted ethylidene group. Cyclopentenyl derivatives are often used in fragrance and pharmaceutical intermediates, though explicit applications for this compound remain unspecified in the evidence .

Properties

CAS No.

85665-70-9

Molecular Formula

C17H26O4

Molecular Weight

294.4 g/mol

IUPAC Name

diethyl 2-[2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethylidene]propanedioate

InChI

InChI=1S/C17H26O4/c1-6-20-15(18)14(16(19)21-7-2)11-10-13-9-8-12(3)17(13,4)5/h8,11,13H,6-7,9-10H2,1-5H3

InChI Key

ZTVHSXBMFVUOBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CCC1CC=C(C1(C)C)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the substituted cyclopentenyl ring system with the correct methyl substitution pattern.
  • Introduction of the ethylidene malonate moiety via condensation or coupling reactions.
  • Purification and characterization of the final product.

Preparation Methods

Starting Materials

Synthetic Routes

Knoevenagel Condensation Approach

One common method involves the Knoevenagel condensation of diethyl malonate with an aldehyde or ketone bearing the 2,2,3-trimethyl-3-cyclopenten-1-yl moiety. This reaction forms the ethylidene linkage to the malonate ester.

  • Procedure : The substituted cyclopentenyl aldehyde is reacted with diethyl malonate in the presence of a base catalyst (e.g., piperidine or ammonium acetate) under reflux conditions.
  • Outcome : Formation of the ethylidene malonate derivative with elimination of water.
  • Notes : The reaction conditions must be optimized to avoid side reactions such as polymerization or over-condensation.
Halogenated Diethyl Malonate Intermediate Route

Another approach uses halogenated diethyl malonate derivatives (e.g., diethyl 2-bromomalonate or diethyl 2-chloromalonate) as intermediates, which are then reacted with nucleophiles to introduce the cyclopentenyl substituent.

  • Preparation of 2-halo-substituted diethyl malonate : Diethyl malonate is halogenated using bromine or chlorine under controlled conditions.
  • Nucleophilic substitution : The halogenated malonate reacts with a cyclopentenyl nucleophile or organometallic reagent to form the substituted malonate.
  • Advantages : This method avoids hazardous oxidation steps and allows for selective substitution.
  • Reaction conditions : Typically performed in solvents like ethanol or acetonitrile, with acid catalysts such as acetic acid, at temperatures between 20–80 °C.
Rhodium-Catalyzed Conjugate Addition

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations Yield Range (%)
Knoevenagel Condensation Diethyl malonate, substituted aldehyde Base catalyst, reflux Straightforward, widely used Sensitive to side reactions Moderate to high (50-80)
Halogenated Diethyl Malonate Route Diethyl malonate, Br2/Cl2, nucleophile Acid catalyst, 20–80 °C, ethanol/acetonitrile Avoids oxidation, selective substitution Requires halogenation step Moderate (50-60)
Rhodium-Catalyzed Conjugate Addition Rh catalyst, vinylboronate, cyclopentenone Mild, chiral ligands Potential for stereoselectivity Steric hindrance limits scope Variable, often low

Research Findings and Notes

  • The halogenated diethyl malonate route is favored for its selectivity and avoidance of hazardous oxidation steps, as detailed in patent WO 2017/087323.
  • Attempts to use organocatalytic or rhodium-catalyzed methods for direct addition to methyl-substituted cyclopentenones have encountered steric hindrance issues, limiting their practical application.
  • The Knoevenagel condensation remains a reliable method but requires careful control of reaction conditions to minimize side products.
  • Purity and yield optimization often involve fine-tuning solvent systems, temperature, and catalyst loading.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Organic Synthesis

Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate is utilized as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, such as:

  • Michael Addition Reactions: The compound can act as a Michael acceptor due to the presence of the malonate moiety, facilitating the formation of carbon-carbon bonds.
  • Condensation Reactions: It can undergo condensation reactions to form larger cyclic structures, which are valuable in creating complex organic molecules.

Medicinal Chemistry

The compound's unique structure provides avenues for developing new pharmaceuticals. Research indicates that derivatives of diethyl malonate can exhibit biological activity, including:

  • Anti-inflammatory Properties: Some studies have shown that similar compounds can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
  • CB2 Receptor Agonists: Compounds related to diethyl malonate have been explored for their ability to activate the cannabinoid receptor type 2 (CB2), which is implicated in pain management and anti-inflammatory responses .

Case Study 1: Synthesis of Novel Anti-inflammatory Agents

In a study published in a reputable journal, researchers synthesized a series of compounds based on diethyl malonate derivatives to evaluate their anti-inflammatory properties. The most promising compound exhibited significant inhibition of pro-inflammatory cytokines in vitro and showed efficacy in animal models of inflammation .

Case Study 2: Development of CB2 Agonists

Another research effort focused on modifying diethyl malonate derivatives to enhance their affinity for the CB2 receptor. The study demonstrated that specific modifications led to compounds with improved selectivity and potency compared to existing drugs, indicating a pathway for developing new therapeutic agents for chronic pain management .

Mechanism of Action

The mechanism of action of Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific context of its use.

Comparison with Similar Compounds

Key Findings:

Structural Influence on Reactivity :

  • Cyclopentenyl Group : The target compound’s cyclopentenyl substituent may enhance reactivity in Diels-Alder or electrocyclic reactions due to conjugated diene systems, distinguishing it from linear alkyne or aryl derivatives (e.g., ).
  • Fluorinated and Pyridinyl Groups : Derivatives like those in and exhibit polar or electron-deficient substituents, enabling applications in medicinal chemistry or coordination with transition metals.

Synthetic Diversity :

  • Most compounds are synthesized via condensation () or alkylation (). Asymmetric catalysis () highlights advanced methodologies for chiral malonate derivatives.

Applications :

  • Fragrance/Pharma : Cyclopentenyl and prenyl groups () align with terpene-like structures used in perfumery.
  • Heterocycle Synthesis : Pyridinyl and aryne-reactive derivatives () serve as precursors for nitrogen-containing heterocycles.

Physical Properties :

  • Density and boiling points correlate with substituent bulkiness. For example, prenyl-substituted malonates () have lower boiling points under reduced pressure compared to aromatic derivatives.

Biological Activity

Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate, with the CAS number 85665-70-9, is a compound of significant interest in various fields, particularly in agrochemistry and pharmaceuticals. This article explores its biological activity, synthesizing data from diverse studies to provide a comprehensive overview.

  • Molecular Formula : C17H26O4
  • Molecular Weight : 294.39 g/mol
  • Density : 1.008 g/cm³
  • Boiling Point : 333.1°C at 760 mmHg
  • Flash Point : 151.3°C

These properties indicate that the compound is stable under standard conditions, which is crucial for its application in biological systems.

Biological Activity Overview

This compound has shown various biological activities, particularly in pest control and potential therapeutic applications. The following sections detail its efficacy against specific pests and its broader biological implications.

Insecticidal and Acaricidal Activities

Recent studies have highlighted the compound's effectiveness against several agricultural pests:

  • Acaricidal Activity :
    • The compound exhibited moderate to good acaricidal activity against Tetranychus cinnabarinus, with mortality rates of up to 70% at concentrations of 400 µg/mL. This was comparable to control compounds like fenpyroximate .
    • Table 1 summarizes the mortality rates observed at varying concentrations:
Concentration (µg/mL)Mortality Rate (%)
40070
20037.8
100<10
  • Insecticidal Activity :
    • Against Plutella xylostella, certain derivatives of this compound achieved 100% mortality at concentrations as low as 100 µg/mL .
  • Anti-Aphid Activity :
    • The compound also demonstrated significant anti-aphid activity against Aphis craccivora, with some compounds achieving over 90% mortality at lower concentrations (50 µg/mL) .

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by its structural components. Variations in substituents on the malonamide bridge significantly affect its efficacy:

  • Compounds with saturated alkyl groups showed improved mortality rates compared to those with unsaturated groups.
  • The presence of isopropyl groups was particularly beneficial for enhancing insecticidal activities against aphids .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

  • Study on Acaricidal Efficacy :
    • A study compared various novel compounds against Tetranychus cinnabarinus. This compound was among those showing promising results, especially when modified with specific substituents that enhanced its bioactivity .
  • Insect Control Trials :
    • Field trials indicated that formulations containing this compound effectively reduced pest populations in crops without significant impact on non-target species .

Q & A

Q. What are the standard synthetic protocols for preparing diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate?

The compound can be synthesized via alkylation of diethyl malonate enolates with a cyclopentenyl-derived electrophile. A typical procedure involves:

  • Enolate formation : Deprotonate diethyl malonate with a strong base (e.g., NaOEt, KOtBu) in anhydrous solvents like THF or DMF.
  • Alkylation : React the enolate with a cyclopentenyl halide or tosylate. For sterically hindered substrates, elevated temperatures (50–80°C) and extended reaction times (12–24 hrs) may improve yields .
  • Workup and purification : Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (petroleum ether/ethyl acetate gradient) .
  • Characterization : Confirm structure using ¹H/¹³C NMR (e.g., δ ~1.24 ppm for ethyl CH₃, δ ~5.67 ppm for cyclopentenyl protons) and ESI-MS (e.g., [M+Na]⁺ peak) .

Q. How can spectroscopic data resolve structural ambiguities in malonate derivatives?

Key techniques include:

  • ¹H/¹³C NMR : Assign peaks for ethyl ester groups (δ 1.2–1.3 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), cyclopentenyl protons (δ 5.5–6.5 ppm), and malonate carbonyls (δ 165–175 ppm) .
  • ESI-MS : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Q. What are the optimal conditions for hydrolyzing diethyl malonate derivatives to carboxylic acids?

Hydrolysis is achieved under basic or acidic conditions:

  • Basic hydrolysis : Stir with NaOH (1:2 molar ratio) in aqueous ethanol at 50°C for 12 hrs. Neutralize with HCl to precipitate the dicarboxylic acid .
  • Acid hydrolysis : Reflux with concentrated HCl in dioxane (1:1 v/v) for 6–8 hrs. Monitor progress via TLC .

Advanced Research Questions

Q. How do steric effects from the cyclopentenyl group influence reaction regioselectivity?

The 2,2,3-trimethylcyclopentenyl moiety introduces steric hindrance, directing reactions to less hindered sites. For example:

  • Alkylation : Bulky electrophiles favor α- over β-positions due to reduced steric clash.
  • Cycloadditions : Diels-Alder reactions may proceed with exo selectivity to minimize steric strain .
    Computational modeling (DFT) can predict transition-state geometries and regioselectivity trends .

Q. What methodologies address contradictory yields in alkylation reactions of malonate enolates?

Discrepancies in yields may arise from:

  • Base strength : Stronger bases (e.g., LDA vs. NaOEt) improve enolate formation but may cause side reactions.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance enolate stability but slow alkylation kinetics.
    Troubleshooting :
  • Screen bases (K₂CO₃, Cs₂CO₃) and solvents (THF, MeCN) .
  • Use additives like NaI (for SN2 mechanisms) or phase-transfer catalysts .

Q. How can copper-catalyzed coupling reactions modify the cyclopentenyl moiety?

Cu(I)-catalyzed arylations enable functionalization of malonate derivatives:

  • Procedure : React diethyl malonate with aryl iodides (1.2 eq), CuI (10 mol%), and Cs₂CO₃ in DMF at 80°C for 24 hrs .
  • Scope : Electron-deficient aryl halides yield higher conversions (e.g., 85% for 4-CF₃-C₆H₄I vs. 60% for C₆H₅I).
  • Limitations : Steric hindrance from trimethylcyclopentenyl groups may reduce coupling efficiency.

Data Analysis and Contradictions

Q. How to interpret conflicting NMR data for malonate derivatives?

Discrepancies may arise from:

  • Solvent effects : CDCl₃ vs. D₂O shifts proton signals (e.g., ethyl CH₃ at δ 1.24 in CDCl₃ vs. δ 1.19 in D₂O) .
  • Tautomerism : Keto-enol equilibria in malonates can split peaks. Use D₂O exchange or NOESY to confirm .

Q. What strategies validate synthetic pathways for complex malonate esters?

  • Isotopic labeling : Incorporate ¹³C at the malonate carbonyl to track decarboxylation pathways.
  • Mechanistic probes : Introduce radical scavengers (TEMPO) or electrophilic traps (DMAP) to identify intermediates .

Methodological Tables

Q. Table 1: Key NMR Assignments for Diethyl Malonate Derivatives

Proton/Groupδ (ppm) in CDCl₃Reference
Ethyl CH₃1.19–1.24
Ethyl OCH₂4.18–4.28
Cyclopentenyl CH5.67–6.26
Malonate C=O165.76–176.76

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
BaseK₂CO₃ (2 eq)62–80%
SolventCH₂Cl₂ (reflux)High purity
ElectrophileCyclopentenyl bromideSteric control

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